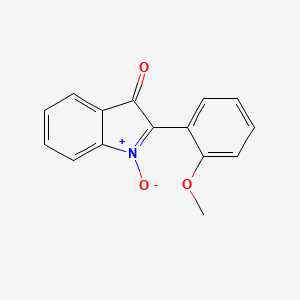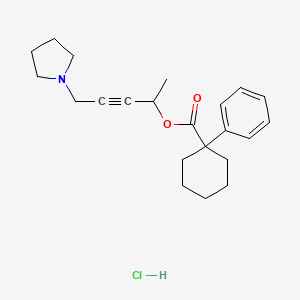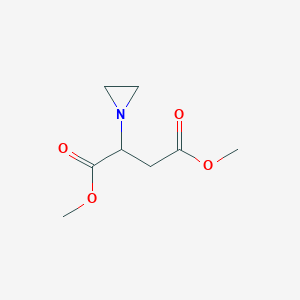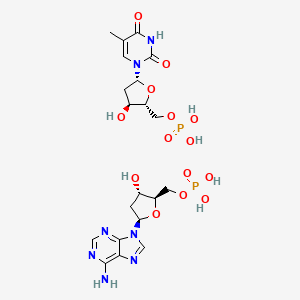
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of thioamide or carbon dioxide as raw materials . For instance, a visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has been reported . Another method involves the use of a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol at room temperature .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of eco-friendly solvents and catalysts, as well as energy-efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the production of dyes, rubber accelerators, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- involves the inhibition of various enzymes and molecular targets. For instance, it can inhibit dihydroorotase, DNA gyrase, and peptide deformylase, among others . These interactions disrupt essential biological processes in microorganisms, leading to their death or inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a similar structure but different substituents.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
3-Methyl-2-methylene-2,3-dihydro-1,3-benzothiazole: Another derivative with distinct biological activities.
Uniqueness
Benzothiazole, 3-ethyl-2,3-dihydro-2-methylene- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
25082-84-2 |
|---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-ethyl-2-methylidene-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-3-11-8(2)12-10-7-5-4-6-9(10)11/h4-7H,2-3H2,1H3 |
InChI Key |
PRDRWKWRZYHBKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C)SC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-oxo-1,3-diphenyl-1,3,5lambda5-diazaphosphinan-5-yl)methyl]aniline](/img/structure/B14694876.png)



![4-[(3,4-Dimethoxyphenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B14694916.png)




![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)

